molecular formula C10H10ClNO3 B270637 N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide CAS No. 924829-75-4

N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide

Cat. No. B270637
CAS RN: 924829-75-4
M. Wt: 227.64 g/mol
InChI Key: ZACGNSWKBYPRRL-UHFFFAOYSA-N
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Description

“N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide” is a chemical compound with the empirical formula C9H7ClN2OS . It is related to a series of compounds that have been synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

  • A study focused on the synthesis of molecules similar to N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide, highlighting their potential in photovoltaic efficiency. These compounds demonstrated good light harvesting efficiency and free energy of electron injection, suggesting their applicability in dye-sensitized solar cells (DSSCs) and photovoltaic cells. Additionally, molecular docking studies revealed binding interactions with Cyclooxygenase 1 (COX1), indicating potential in ligand-protein interactions (Mary et al., 2020).

Cytotoxicity Studies and DFT Computational Analysis

  • Research on Pd(II) and Pt(II) complexes with ligands similar to this compound explored their cytotoxic effects against various cancer cell lines. The study integrated spectroscopic characterization and Density Functional Theory (DFT) computational analysis to assess the structure, stability, and anticancer properties of these compounds (Al‐Janabi et al., 2020).

Antimicrobial and Anticancer Properties

  • Several studies have synthesized derivatives of this compound and evaluated their biological properties. These compounds demonstrated significant antimicrobial activities against various pathogens and also exhibited potential as anticancer agents. The effectiveness of these derivatives in inhibiting cancer cell growth and their selectivity towards specific cancer cell lines were highlighted (Mokhtari & Pourabdollah, 2013), (Evren et al., 2019).

Enzyme Inhibitory Potentials

  • A study explored the enzyme inhibitory potential of sulfonamides containing benzodioxane and acetamide moieties. These compounds, structurally related to this compound, were effective against specific enzymes, showing substantial inhibitory activity against yeast α-glucosidase and acetylcholinesterase (AChE). The in silico molecular docking results corroborated the in vitro enzyme inhibition data, supporting their potential as enzyme inhibitors (Abbasi et al., 2019).

properties

IUPAC Name

N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-6(13)12-4-7-2-9-10(3-8(7)11)15-5-14-9/h2-3H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACGNSWKBYPRRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC2=C(C=C1Cl)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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